molecular formula C17H16N2O5 B1225227 4-[[(2-Nitrophenyl)-oxomethyl]amino]benzoic acid propyl ester

4-[[(2-Nitrophenyl)-oxomethyl]amino]benzoic acid propyl ester

Cat. No. B1225227
M. Wt: 328.32 g/mol
InChI Key: ZABJJVACMOYEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(2-nitrophenyl)-oxomethyl]amino]benzoic acid propyl ester is a member of benzamides.

Scientific Research Applications

Synthesis of Indeno[1,2-b]indoles

The compound is utilized in the synthesis of indeno[1,2-b]indoles. Specifically, esters derived from 2-(2'-nitrophenylethynyl)benzoic acid undergo a two-step sequence involving conversion into indeno[1,2-b]indoles through corresponding 2-nitrophenyl-1,3-indandiones (Reboredo et al., 2002).

Antibacterial and Antifungal Activities

N-2,4-Dinitrophenyl- and N-4,5-dichloro-2-nitrophenyl-α-amino acids and esters, which are structurally related, have been synthesized to mitigate the toxic effects of the nitro and dichloronitro benzene nucleus without compromising antimicrobial activity. The esters exhibit reduced acute toxicity to mice compared to free amino acids and retain some antibacterial and antifungal properties, highlighting their potential in antimicrobial applications (Foye & Mortenson, 1962).

Synthesis of Protected Peptide Active Esters

The compound is involved in the synthesis of protected peptide active esters, crucial intermediates in peptide chemistry. The synthesis involves the condensation of benzyloxycarbonyl amino acids with esters of 4-hydroxy-3-nitro-benzoic and phenylacetic acids, leading to crystalline protected active esters which are further converted into anionic derivatives. This synthesis route is pivotal for advancing peptide research and drug development (Stewart, 1979).

Peptide Bond Formation and Protection

The compound is employed in the protection and activation of amino and hydroxyl groups for peptide synthesis. A novel protecting group, 3-nitro-2-pyridinesulfenyl (Npys), useful for this purpose, can be introduced by treating amino acids with 3-nitro-2-pyridinesulfenyl chloride. The Npys group is robust against certain acids but can be selectively removed under neutral conditions, facilitating peptide bond formation via oxidation-reduction condensation, a vital process in peptide synthesis (Matsueda & Walter, 2009).

properties

Product Name

4-[[(2-Nitrophenyl)-oxomethyl]amino]benzoic acid propyl ester

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

propyl 4-[(2-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C17H16N2O5/c1-2-11-24-17(21)12-7-9-13(10-8-12)18-16(20)14-5-3-4-6-15(14)19(22)23/h3-10H,2,11H2,1H3,(H,18,20)

InChI Key

ZABJJVACMOYEEP-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

solubility

11 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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